molecular formula C15H17NO B13610058 3-((6-Methoxynaphthalen-2-yl)methyl)azetidine

3-((6-Methoxynaphthalen-2-yl)methyl)azetidine

Cat. No.: B13610058
M. Wt: 227.30 g/mol
InChI Key: SASXINXJHGMSCW-UHFFFAOYSA-N
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Description

3-((6-Methoxynaphthalen-2-yl)methyl)azetidine is an organic compound with the molecular formula C15H17NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Methoxynaphthalen-2-yl)methyl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxynaphthalene and azetidine.

    Reaction Conditions: The methoxynaphthalene is first functionalized to introduce a suitable leaving group, such as a halide or tosylate. This intermediate is then reacted with azetidine under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((6-Methoxynaphthalen-2-yl)methyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-hydroxy-2-naphthylmethylazetidine, while reduction of the azetidine ring can produce a more saturated nitrogen-containing compound.

Scientific Research Applications

3-((6-Methoxynaphthalen-2-yl)methyl)azetidine has several scientific research applications:

    Medicinal Chemistry: This compound has been investigated for its potential neuroprotective effects, particularly in the context of ischemic brain injury. It has shown promise in reducing oxidative stress and inflammation, making it a candidate for further drug development.

    Materials Science: The unique structural features of this compound make it a potential building block for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Its interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((6-Methoxynaphthalen-2-yl)methyl)azetidine stands out due to its specific combination of a methoxynaphthalene moiety and an azetidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-[(6-methoxynaphthalen-2-yl)methyl]azetidine

InChI

InChI=1S/C15H17NO/c1-17-15-5-4-13-7-11(2-3-14(13)8-15)6-12-9-16-10-12/h2-5,7-8,12,16H,6,9-10H2,1H3

InChI Key

SASXINXJHGMSCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC3CNC3

Origin of Product

United States

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